molecular formula C19H21NO5 B14874650 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate

2-((2-Ethoxyphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate

Cat. No.: B14874650
M. Wt: 343.4 g/mol
InChI Key: AYDPKNVILNEYAH-UHFFFAOYSA-N
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Description

2-((2-Ethoxyphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate typically involves a multi-step process. One common method includes the reaction of 2-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-(p-tolyloxy)acetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Ethoxyphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((2-Ethoxyphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methoxyphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate
  • 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 2-(m-tolyloxy)acetate
  • 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 2-(o-tolyloxy)acetate

Uniqueness

Compared to similar compounds, 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate exhibits unique properties due to the specific positioning of its functional groups. This positioning can influence its reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C19H21NO5/c1-3-23-17-7-5-4-6-16(17)20-18(21)12-25-19(22)13-24-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,20,21)

InChI Key

AYDPKNVILNEYAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC(=O)COC2=CC=C(C=C2)C

Origin of Product

United States

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